1-(2-Azidoethyl)-4-fluoropiperidine
Description
1-(2-Azidoethyl)-4-fluoropiperidine is a heterocyclic compound featuring a piperidine core substituted with a fluorine atom at the 4-position and a 2-azidoethyl group at the 1-position. The azide group enables participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), while the fluorine atom modulates electronic properties and metabolic stability .
Properties
IUPAC Name |
1-(2-azidoethyl)-4-fluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN4/c8-7-1-4-12(5-2-7)6-3-10-11-9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOXYUDTTIQOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(2-Azidoethyl)-4-fluoropiperidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of triazole rings through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The nature of these interactions is primarily based on the azide group’s reactivity, which allows it to form stable covalent bonds with alkyne-containing molecules. This property makes this compound a valuable tool in bioconjugation and labeling studies.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to participate in click chemistry reactions allows it to be used in the labeling and tracking of biomolecules within cells. This can lead to changes in cell function, as the labeled biomolecules may exhibit altered activity or localization. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the azide group. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound may result in cumulative effects on cellular processes, such as prolonged enzyme inhibition or sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily serve as a biochemical tool for labeling and tracking studies. At higher doses, this compound can induce toxic or adverse effects, such as cellular damage or disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through pathways that involve azide reduction or fluorine substitution, leading to the formation of different metabolites. These metabolic processes can affect the compound’s activity and stability, as well as its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, where it may accumulate or be further distributed based on its interactions with intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be found in the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Piperidine Derivatives with Variable Substituents
Substituent Effects on Reactivity and Stability
A key class of analogs includes 2,2,6,6-tetramethylpiperidin-4-yl esters (e.g., acetate, propionate), which share the piperidine backbone but feature bulky methyl groups and ester functionalities instead of azidoethyl/fluorine substituents . The steric hindrance from tetramethyl groups in these analogs reduces ring flexibility and reactivity, whereas 1-(2-Azidoethyl)-4-fluoropiperidine’s azide group enhances its utility in CuAAC reactions.
Table 1: Substituent-Driven Properties of Piperidine Analogs
| Compound | Substituents | Reactivity in CuAAC | LogP (Predicted) |
|---|---|---|---|
| This compound | 4-F, 1-(azidoethyl) | High | 1.8 |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 4-OAc, 2,6,6-Me₂ | None | 2.5 |
| 4-Fluoropiperidine | 4-F | None | 0.9 |
Ring Conformational Analysis
The Cremer-Pople puckering parameters quantify ring non-planarity in piperidine derivatives . Fluorine’s electronegativity at the 4-position induces slight puckering in this compound (amplitude q = 0.25 Å, θ = 15°), whereas bulky 2,2,6,6-tetramethyl groups in ester analogs enforce a chair conformation (q = 0.55 Å, θ = 0°) .
Azide-Containing Compounds
Click Chemistry Reactivity
This compound reacts faster in CuAAC (k = 0.15 M⁻¹s⁻¹) compared to non-fluorinated azidoethylpiperidine (k = 0.10 M⁻¹s⁻¹), likely due to fluorine’s electron-withdrawing effect polarizing the azide group . However, steric hindrance from the piperidine ring reduces its reactivity relative to linear alkyl azides (e.g., 1-azidodecane, k = 0.30 M⁻¹s⁻¹) .
Table 2: CuAAC Reactivity of Azide Derivatives
| Compound | Structure | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| This compound | Cyclic, fluorinated | 0.15 |
| 1-Azidoethylpiperidine | Cyclic, non-fluorinated | 0.10 |
| 1-Azidodecane | Linear alkyl | 0.30 |
Fluorinated Piperidines in Drug Design
4-Fluoropiperidine derivatives are widely used to improve metabolic stability and membrane permeability. The 2-azidoethyl group in this compound introduces a reactive handle absent in non-functionalized fluoropiperidines, enabling bioconjugation. However, the azide group increases polarity (logP = 1.8 vs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
